[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine
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Overview
Description
“[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine” is a compound that belongs to the class of organic compounds known as diphenylmethanes . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
The incorporation of diverse explosophoric groups or substituents into the tetrazole skeleton is beneficial to obtain high-nitrogen energetic materials having excellent energetic performance and suitable sensitivity .Scientific Research Applications
Anticancer Agents
The compound has been synthesized and evaluated as an anticancer agent . The 3-(1H-tetrazol-5-yl)-β-carbolines stood out as the most active compounds, with values of half-maximal inhibitory concentration (IC50) ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma HCT116 and HT29 cell lines .
High Energy Density Materials (HEDMs)
The compound has been identified as a potential high energy density material (HEDM), which could be used in the field of combustion promoters .
Antibacterial Agents
Tetrazoles, including the compound , have been found to possess antibacterial properties . They have been synthesized and studied for their antibacterial applications .
Antifungal Agents
Tetrazoles have also been found to possess antifungal properties . This includes the compound “[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine” or “3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine”.
Analgesic and Anti-inflammatory Agents
Tetrazoles have been found to possess analgesic and anti-inflammatory properties . This includes the compound “[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine” or “3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine”.
Antihypertensive Agents
Tetrazoles, such as losartan and candesartan, are commonly used as angiotensin II receptor blockers . This suggests that the compound “[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine” or “3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine” could potentially be used in the treatment of hypertension.
Mechanism of Action
Target of action
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . They are known to interact with various enzymes and exhibit a wide range of biological activities .
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical pathways
Tetrazoles can affect various biochemical pathways due to their diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of action
The result of the action of tetrazoles can vary widely depending on the specific compound and its targets. They can have antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive effects .
Action environment
The action, efficacy, and stability of tetrazoles can be influenced by various environmental factors. For example, some tetrazoles are known to be thermally stable, with decomposition temperatures ranging from 171 to 270 °C .
Safety and Hazards
Future Directions
The development of nitrogen-rich energetic materials has gained much attention because of their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, environmental friendliness and so on . The future direction in this field is likely to focus on the development of new strategies and methodologies to synthesize nitrogen-rich energetic compounds due to their numerous applications in gas generators, propellants, and explosives .
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8-7(9-11-13-14-12-9)5-3-1-2-4-6(5)15-8/h1-4,10H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBZFQYVYUOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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